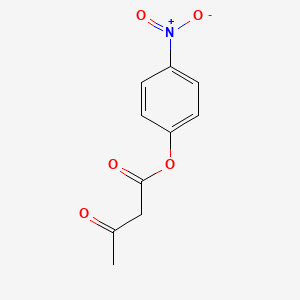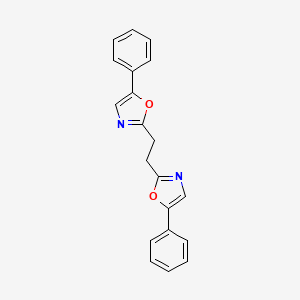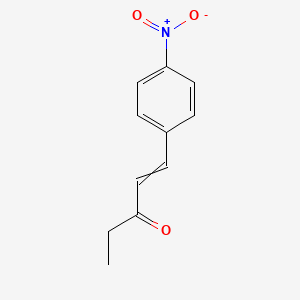
1-(4-Nitrophenyl)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)pent-1-en-3-one is an organic compound with the molecular formula C₁₁H₁₁NO₃ It is characterized by the presence of a nitrophenyl group attached to a pentenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-nitrobenzaldehyde with 1-penten-3-one. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as recrystallization or column chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)pent-1-en-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)pent-1-en-3-one.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)pent-1-en-3-one and its derivatives involves interactions with various molecular targets. For example, its reduction products may interact with enzymes or receptors in biological systems, leading to specific biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)but-1-en-3-one: Similar structure but with a shorter carbon chain.
1-(4-Nitrophenyl)hex-1-en-3-one: Similar structure but with a longer carbon chain.
4-Nitroacetophenone: Contains a nitrophenyl group but lacks the enone functionality.
Uniqueness: 1-(4-Nitrophenyl)pent-1-en-3-one is unique due to its specific carbon chain length and the presence of both nitrophenyl and enone functionalities
Eigenschaften
CAS-Nummer |
38940-35-1 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C11H11NO3/c1-2-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3 |
InChI-Schlüssel |
UXKOHIVGWGOZBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



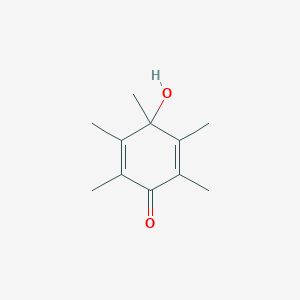
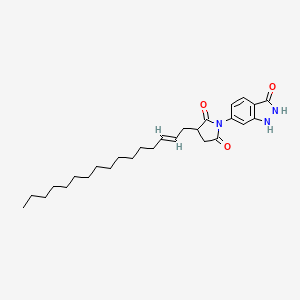
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
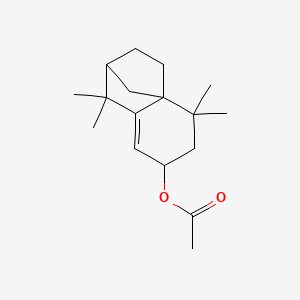

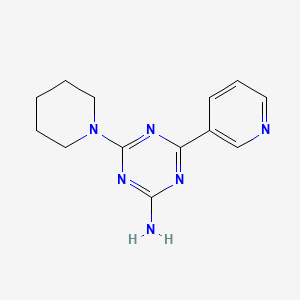
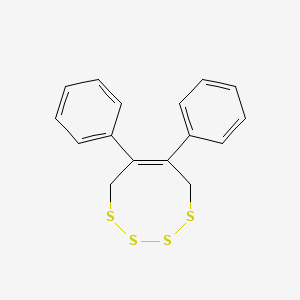
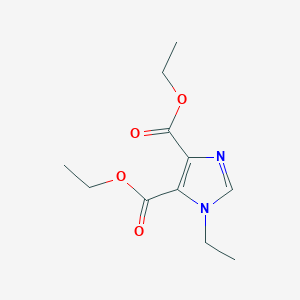
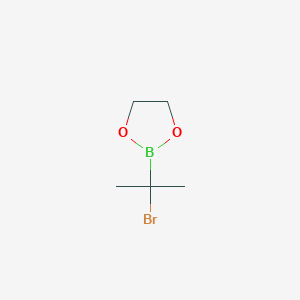
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
